6-Amino-3-(4-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H9FN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a fluorophenyl group at the 3rd position on the pyridine ring.
Mechanism of Action
Target of Action
Picolinic acid compounds are known to interact with zinc finger proteins (zfps), altering their structures and disrupting zinc binding .
Mode of Action
The mode of action of 6-Amino-3-(4-fluorophenyl)picolinic acid involves binding to its targets, such as ZFPs, and causing structural changes that disrupt zinc binding . This disruption inhibits the function of the target proteins, leading to downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-fluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-(4-fluorophenyl)picolinic acid, followed by the introduction of the amino group at the 6th position. This can be achieved through nitration, reduction, and subsequent amination reactions. The reaction conditions often involve the use of strong acids, reducing agents like hydrogen gas or metal hydrides, and amination reagents such as ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Amino-3-(4-fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, lacking the amino and fluorophenyl groups.
Aminopyralid: A similar herbicide with a different substitution pattern on the pyridine ring.
Picloram: Another herbicide with structural similarities but different functional groups.
Uniqueness
6-Amino-3-(4-fluorophenyl)picolinic acid is unique due to the specific combination of the amino group and fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and herbicide development .
Properties
IUPAC Name |
6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPMQIIZIZSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218428 |
Source
|
Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-52-8 |
Source
|
Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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